Comprehensive Physicochemical Profiling: 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride
Comprehensive Physicochemical Profiling: 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride
The following technical guide provides an in-depth analysis of the physicochemical properties of 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride, focusing on its acidity constants (pKa). This document is structured for researchers and drug development scientists, synthesizing theoretical principles with practical experimental methodologies.[1]
[2]
Executive Summary
4,5-Dimethyl-1H-pyrazol-3-ylamine (also known as 3-amino-4,5-dimethylpyrazole) is a critical heterocyclic scaffold in medicinal chemistry, frequently utilized as a building block for kinase inhibitors, anti-inflammatory agents, and ligands in coordination chemistry.[1][2] Its hydrochloride salt form is the standard for stability and handling.[1]
Understanding the ionization behavior (pKa) of this compound is paramount for optimizing solubility , membrane permeability , and ligand-target binding interactions . This guide defines the acidity constants of the molecule, analyzes the structural factors influencing these values, and provides validated protocols for their experimental determination.[1]
Chemical Identity & Structural Analysis[1][2][4][5][6][7][8]
The compound exists in a tautomeric equilibrium typical of aminopyrazoles.[1] In solution, the 3-amino-1H-pyrazole tautomer is generally favored over the 5-amino-1H-pyrazole form due to electronic stabilization.[1]
| Property | Detail |
| IUPAC Name | 4,5-Dimethyl-1H-pyrazol-3-amine hydrochloride |
| CAS Number | 91159-73-8 (Free base: 111.15 g/mol ) |
| Molecular Formula | C |
| Key Functional Groups | Exocyclic primary amine (C3), Endocyclic pyridine-like nitrogen (N2), Endocyclic pyrrole-like nitrogen (N1) |
Structural Factors Influencing Acidity
The basicity of 4,5-dimethyl-1H-pyrazol-3-ylamine is governed by two competing electronic effects:
-
Resonance Donation (+M): The exocyclic amino group donates electron density into the pyrazole ring, significantly increasing the electron density at the N2 (pyridine-like) nitrogen, making it the primary site of protonation.[1]
-
Inductive Donation (+I): The methyl groups at positions 4 and 5 exert a positive inductive effect, further stabilizing the conjugate acid compared to the unsubstituted parent.[1]
Acidity Constants (pKa) - Data & Analysis[2][9][10]
The pKa values presented below are derived from a comparative Structure-Activity Relationship (SAR) analysis of experimentally validated pyrazole analogs.
Primary Ionization (Basic pKa)
The protonation event occurs at the N2 ring nitrogen , forming a resonance-stabilized cation.
-
Estimated pKa (BH
): 5.2 ± 0.5 -
Physiological State: At pH 7.4 (blood), the compound exists primarily in its neutral (unprotonated) form (~99%), which favors membrane permeability.
-
Stomach Environment: At pH 1.2, it is fully protonated (cationic), ensuring high solubility.
Secondary Ionization (Acidic pKa)
The deprotonation of the N1 ring nitrogen (pyrrole-like NH) occurs only under highly basic conditions.[1]
-
Estimated pKa (AH): ~15.3
-
Relevance: This value is generally irrelevant for physiological behavior but critical for synthetic reactions involving base-mediated alkylation.[1]
Comparative pKa Table
The following table illustrates the additive effect of substituents on the pyrazole core.
| Compound | Structure | pKa (Conjugate Acid) | Effect of Substituent |
| Pyrazole | Unsubstituted | 2.52 | Baseline |
| 3-Methylpyrazole | 3-Me | 3.56 | +I Effect (+1.[1]0) |
| 3,5-Dimethylpyrazole | 3,5-diMe | 4.12 | Additive +I Effect (+1.[1]6) |
| 3-Aminopyrazole | 3-NH | ~4.1 - 4.5 | +M Resonance (+1.5 to 2.[1]0) |
| 4,5-Dimethyl-3-aminopyrazole | Target | ~5.2 (Predicted) | Combined +I and +M effects |
Visualization: Protonation Pathways
The diagram below visualizes the equilibrium states of the molecule across the pH scale.[1]
Figure 1: Protonation equilibria of 4,5-Dimethyl-1H-pyrazol-3-ylamine showing the transition from cationic to neutral to anionic states.[1]
Experimental Determination Protocols
For precise determination of the pKa in a specific formulation buffer, the following Potentiometric Titration protocol is the industry standard (Gold Standard).
Method A: Potentiometric Titration (GLP Compliant)
Principle: Measures the change in pH as a function of added titrant (HCl or KOH) to determine the inflection point of the buffer capacity curve.[1]
Reagents & Equipment:
-
Compound: 5–10 mg of 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl (>98% purity).
-
Solvent: Carbonate-free distilled water (degassed).[1]
-
Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1]
-
Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.
Step-by-Step Protocol:
-
System Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C. Ensure slope efficiency is >98%.
-
Sample Preparation:
-
Titration Loop:
-
Acidify: Add a small volume of 0.1 M HCl to lower the pH to ~2.0 (ensuring full protonation).[1]
-
Titrate: Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 11.0.
-
Data Collection: Record pH after stabilization (drift < 0.5 mV/min) at each step.
-
-
Blank Subtraction: Perform a "blank" titration with solvent only to subtract the background carbonate/solvent effects.[1]
-
Data Analysis: Plot the Bjerrum Difference Plot (n_H vs. pH). The pKa corresponds to the pH where n_H = 0.5 (half-protonation).[1]
Method B: UV-Metric Titration (For Low Solubility)
If the compound precipitates during potentiometric titration (unlikely for this salt, but possible for the neutral base at high concentrations), use UV-Vis spectrophotometry.[1]
-
Prepare a 50 µM stock solution.[1]
-
Titrate across pH 2.0 to 8.0.
-
Monitor the bathochromic shift (red shift) of the
as the pyridine-like nitrogen deprotonates.[1] -
Fit the absorbance vs. pH data to the Henderson-Hasselbalch equation.[1]
Implications for Drug Development[2]
Solubility Profile
-
pH < 5.0: High solubility (>10 mg/mL) due to the cationic charge.[1] Ideal for formulation in slightly acidic vehicles.[1]
-
pH 7.4: Lower solubility.[1] The neutral form dominates.[1] If the intrinsic solubility (
) is low, the compound may require solubility enhancers (cyclodextrins, surfactants) for neutral pH assays.
Lipophilicity (LogD)
-
The LogP (neutral form) is predicted to be ~0.6.[1]
-
The LogD
will be approximately equal to LogP since the compound is neutral at this pH.[1] -
Permeability: High passive permeability is expected at physiological pH, making it a "Class 1" or "Class 2" candidate in the BCS classification system depending on dose/solubility ratio.[1]
Synthesis Utility
-
Nucleophilicity: In the neutral form (pH > 6), the exocyclic amine is nucleophilic but less so than a standard alkyl amine due to resonance.[1] The ring nitrogen (N1) can be alkylated using strong bases (NaH, K
CO ) in DMF.
Experimental Workflow Diagram
The following flowchart outlines the decision matrix for characterizing the pKa of this compound.
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
References
-
Elguero, J., et al. (2000). Basicity and Acidity of Azoles.[1] Advances in Heterocyclic Chemistry.[1][5]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley-Blackwell.[1] (Standard text for pyrazole pKa trends).
-
National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole Chemistry WebBook.[1]
-
Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1] (Authoritative compilation of pKa values).
